molecular formula C13H18O2S B8766528 1,2,3,4-Tetrahydroquinolin-4-ylmethanol CAS No. 67963-06-8

1,2,3,4-Tetrahydroquinolin-4-ylmethanol

Cat. No.: B8766528
CAS No.: 67963-06-8
M. Wt: 238.35 g/mol
InChI Key: IBSAIUWYTSMHMZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinolin-4-ylmethanol is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The structure of this compound consists of a tetrahydroquinoline ring system with a hydroxymethyl group attached to the fourth carbon atom.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroquinolin-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include various tetrahydroquinoline derivatives, aldehydes, carboxylic acids, and substituted tetrahydroquinolines.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroquinolin-4-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby exerting neuroprotective effects .

Comparison with Similar Compounds

1,2,3,4-Tetrahydroquinolin-4-ylmethanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional group (hydroxymethyl) and its diverse range of applications in various fields of research and industry.

Properties

CAS No.

67963-06-8

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

1-cyclohexylsulfonyl-4-methylbenzene

InChI

InChI=1S/C13H18O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3

InChI Key

IBSAIUWYTSMHMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2CCCCC2

Origin of Product

United States

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